Sulfonium, ethyldimethyl-
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Overview
Description
Sulfonium, ethyldimethyl- is an organosulfur compound characterized by a positively charged sulfur atom bonded to three organic substituents: one ethyl group and two methyl groups. This compound belongs to the class of sulfonium salts, which are known for their unique chemical properties and reactivity patterns. Sulfonium salts have been widely studied due to their applications in organic synthesis, materials science, and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, ethyldimethyl- can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with ethyl iodide in the presence of a base, such as sodium hydroxide, under anhydrous conditions. The reaction proceeds as follows:
(CH3)2S+C2H5I→(C2H5)(CH3)2S+I−
The reaction mixture is typically stirred and heated to facilitate the formation of the sulfonium salt. The product can be purified through recrystallization or biphasic extraction .
Industrial Production Methods
In industrial settings, the production of sulfonium, ethyldimethyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium salts to thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used to reduce sulfonium salts.
Substitution: Nucleophiles such as halides, cyanides, and amines can participate in substitution reactions with sulfonium salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and as a methylating agent.
Biology: Studied for its role in biological methylation processes, such as the methylation of DNA and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes
Mechanism of Action
The mechanism of action of sulfonium, ethyldimethyl- involves the transfer of its organic groups to nucleophilic targets. The positively charged sulfur atom acts as an electrophile, facilitating nucleophilic attack and subsequent transfer of the organic group. This mechanism is particularly important in biological methylation processes, where sulfonium compounds serve as methyl donors to various biomolecules .
Comparison with Similar Compounds
Sulfonium, ethyldimethyl- can be compared with other sulfonium compounds, such as:
S-adenosyl-L-methionine (AdoMet): A biologically important sulfonium compound involved in methylation reactions in living organisms.
Sulfonium ylides: Used in organic synthesis for the formation of epoxides, cyclopropanes, and aziridines.
Sulfonium ionic liquids: Employed as solvents and electrolytes due to their low volatility and high thermal stability.
Sulfonium, ethyldimethyl- is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl(dimethyl)sulfanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11S/c1-4-5(2)3/h4H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGEOVZOOFKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276865 |
Source
|
Record name | Sulfonium, ethyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24509-90-8 |
Source
|
Record name | Sulfonium, ethyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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